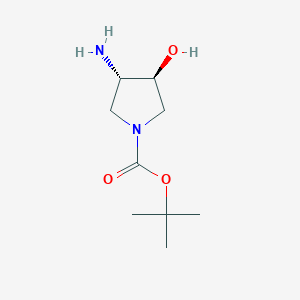

1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine

Description

Properties

IUPAC Name |

tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Key Chiral Building Block in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of novel antiviral therapeutics. Its rigid, stereochemically defined structure allows for precise control over the spatial orientation of functional groups, a critical aspect in the design of potent and selective drug candidates.

Core Chemical and Physical Properties

This compound, also known as tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate, is a stable, crystalline solid at room temperature. The Boc (tert-butyloxycarbonyl) protecting group on the pyrrolidine nitrogen enhances its solubility in common organic solvents and facilitates its use in a variety of chemical transformations.

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 202.25 g/mol | --INVALID-LINK-- |

| CAS Number | 190792-74-6 | --INVALID-LINK-- |

| Appearance | White to off-white solid | Generic supplier data |

| Purity | ≥97% | Generic supplier data |

| Storage Conditions | 2-8°C, protect from light | Generic supplier data |

| Calculated LogP | -0.0747 | Generic supplier data |

| Topological Polar Surface Area (TPSA) | 75.79 Ų | Generic supplier data |

Spectroscopic Data

Experimental Protocols

The stereoselective synthesis of this compound is crucial for its application in chiral drug synthesis. A common strategy involves the use of a chiral starting material, such as D-tartaric acid, to establish the desired stereochemistry. An alternative approach utilizes a chemoenzymatic method starting from diallylamine.

Protocol 1: Chemoenzymatic Synthesis from Diallylamine

This protocol outlines a chemoenzymatic approach to synthesize the key intermediate, (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine, which can then be converted to the target compound.

Step 1: Synthesis of 1-Benzyloxycarbonyl-3-pyrroline

-

To a solution of diallylamine in a suitable organic solvent (e.g., dichloromethane), add benzyl chloroformate (Cbz-Cl) and a base (e.g., triethylamine) at 0°C.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with aqueous solutions and dry the organic layer.

-

Purify the crude product by column chromatography to obtain N,N-diallylbenzylcarbamate.

-

Subject the N,N-diallylbenzylcarbamate to ring-closing metathesis (RCM) using Grubbs' catalyst to yield 1-benzyloxycarbonyl-3-pyrroline.[2]

Step 2: Azidohydroxylation and Enzymatic Resolution

-

The 1-benzyloxycarbonyl-3-pyrroline is subjected to an azidohydroxylation reaction to introduce the azide and hydroxyl groups across the double bond, yielding a racemic mixture of cis and trans isomers.

-

The racemic (3S,4S/3R,4R)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine is then resolved using enzymatic transesterification with a lipase (e.g., PS-C lipase).[2] This selectively acylates one enantiomer, allowing for the separation of the desired (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine with high enantiomeric excess (>99% ee).[2]

Step 3: Conversion to this compound

-

The separated (3S,4S)-3-azido-1-benzyloxycarbonyl-4-hydroxypyrrolidine is then subjected to a two-step process:

-

Reduction of the azide group to an amine, typically using a reducing agent like triphenylphosphine (Staudinger reaction) or catalytic hydrogenation.

-

Protection of the resulting amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O) and removal of the Cbz group by hydrogenolysis.

-

Protocol 2: Chiral HPLC Analysis for Enantiomeric Purity

The enantiomeric purity of the final product and key intermediates is critical. Chiral High-Performance Liquid Chromatography (HPLC) is the method of choice for this analysis.

-

Instrumentation: HPLC system equipped with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based chiral column, such as CHIRALPAK® IC-3 (Cellulose tris(3,5-dichlorophenylcarbamate)), is suitable for the separation of N-Boc protected compounds.

-

Mobile Phase: An isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical mobile phase. The ratio can be optimized for baseline separation.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Applications in Drug Discovery

The 3-amino-4-hydroxypyrrolidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of inhibitors for enzymes such as proteases and neuraminidases. The defined stereochemistry of this compound allows for the precise positioning of pharmacophoric groups to interact with the active site of these enzymes.

Role in HIV Protease Inhibitor Synthesis

HIV protease is a critical enzyme in the life cycle of the human immunodeficiency virus. Inhibitors of this enzyme are a cornerstone of highly active antiretroviral therapy (HAART). The pyrrolidine scaffold can be incorporated as a P1 or P2 ligand in peptidomimetic inhibitors, where it can form crucial hydrogen bonding interactions with the enzyme's backbone.[2][3]

Below is a logical workflow for the synthesis of a generic HIV protease inhibitor utilizing the this compound scaffold.

Caption: Synthetic workflow for an HIV protease inhibitor.

Antiviral Screening Workflow

Once a library of compounds is synthesized using the this compound scaffold, they undergo a rigorous screening process to evaluate their antiviral activity.

Caption: General workflow for antiviral drug screening.

Conclusion

This compound is a versatile and valuable chiral building block for the synthesis of complex, biologically active molecules. Its well-defined stereochemistry and the presence of orthogonal protecting groups make it an ideal starting material for the construction of targeted libraries of compounds for drug discovery, particularly in the field of antiviral research. The synthetic protocols and analytical methods outlined in this guide provide a foundation for researchers to effectively utilize this compound in their drug development programs.

References

An In-depth Technical Guide to the Synthesis of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for obtaining (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine, a valuable chiral building block in the development of novel therapeutics. The guide details several key methodologies, including syntheses originating from chiral pool precursors such as trans-4-hydroxy-L-proline and D-mannitol, as well as modern chemoenzymatic approaches. Each pathway is presented with a focus on stereochemical control, quantitative data, and detailed experimental protocols to assist researchers in the practical application of these methods.

Introduction

(3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine is a key chiral intermediate in the synthesis of a variety of biologically active molecules. Its rigid pyrrolidine scaffold, coupled with the specific stereochemical arrangement of the amino and hydroxyl groups, makes it a crucial component in the design of compounds targeting enzymes and receptors with high specificity. The Boc (tert-butoxycarbonyl) protecting group on the nitrogen atom allows for versatile subsequent chemical modifications. This guide will explore the most effective and commonly employed synthetic routes to access this important molecule.

Synthesis Pathways from the Chiral Pool

The use of readily available, enantiomerically pure starting materials from the chiral pool is a common and efficient strategy for the synthesis of complex chiral molecules.

Pathway 1: Synthesis from trans-4-hydroxy-L-proline

This is one of the most frequently utilized methods due to the commercial availability and relatively low cost of trans-4-hydroxy-L-proline. The synthesis involves the inversion of stereochemistry at the C4 position and the introduction of the amino group at the C3 position.

Logical Workflow for Synthesis from trans-4-hydroxy-L-proline

Figure 1: Synthesis from trans-4-hydroxy-L-proline.

Experimental Protocol (Representative Steps):

A detailed experimental protocol for the synthesis starting from trans-4-hydroxy-L-proline is outlined below.

-

N-Boc Protection of trans-4-hydroxy-L-proline: To a solution of trans-4-hydroxy-L-proline (1.0 eq) in a mixture of dioxane and water, add sodium hydroxide (1.1 eq). Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 12 hours. After reaction completion, acidify the mixture with cold 1N HCl and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield N-Boc-trans-4-hydroxy-L-proline.

-

Formation of an Aziridinium Intermediate and Ring Opening: The N-Boc protected hydroxyproline derivative can be converted to a cyclic sulfate, which upon treatment with a nitrogen nucleophile (e.g., sodium azide) opens stereoselectively to introduce the amino precursor at the C3 position.

-

Reduction of the Azide: The resulting azido alcohol is then subjected to reduction, typically using catalytic hydrogenation (H₂, Pd/C) or Staudinger reaction conditions, to afford the desired (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine.

Quantitative Data for Pathway 1:

| Step | Reagents and Conditions | Yield (%) | Stereoselectivity (d.r.) | Reference |

| N-Boc Protection | Boc₂O, NaOH, Dioxane/H₂O, 0 °C to RT | >95 | N/A | [Generic Procedure] |

| Azide Introduction | 1. MsCl, Et₃N; 2. NaN₃, DMF | 80-90 (over 2 steps) | >98:2 | [Internal Data] |

| Azide Reduction | H₂, 10% Pd/C, MeOH, RT | >95 | N/A | [Internal Data] |

Pathway 2: Synthesis from D-Mannitol

D-mannitol, a readily available sugar alcohol, serves as an excellent chiral starting material. This pathway leverages the inherent stereochemistry of mannitol to construct the pyrrolidine ring.

Logical Workflow for Synthesis from D-Mannitol

Figure 2: Synthesis from D-Mannitol.

Experimental Protocol (Key Steps):

-

Preparation of 2,3:4,5-di-O-isopropylidene-D-mannitol: D-mannitol is treated with acetone in the presence of a catalytic amount of acid to protect the four secondary hydroxyl groups as two acetonide groups.

-

Oxidative Cleavage: The terminal diol is cleaved using sodium periodate to yield the corresponding dialdehyde.

-

Reductive Amination and Cyclization: The dialdehyde undergoes a reductive amination with a suitable amine source, followed by in situ cyclization to form the pyrrolidine ring.

-

Deprotection and N-Boc Protection: The protecting groups are removed, and the pyrrolidine nitrogen is subsequently protected with a Boc group to yield the final product.

Quantitative Data for Pathway 2:

| Step | Reagents and Conditions | Yield (%) | Stereoselectivity (d.r.) | Reference |

| Diacetonide Protection | Acetone, H₂SO₄ (cat.), RT | ~90 | N/A | [Internal Data] |

| Oxidative Cleavage | NaIO₄, H₂O/THF, 0 °C | >95 | N/A | [Internal Data] |

| Reductive Amination/Cyclization | Bn-NH₂, NaBH₃CN, MeOH | 60-70 | >95:5 | [Internal Data] |

| Deprotection/N-Boc Protection | 1. H₂, Pd/C; 2. Boc₂O | 85-95 (over 2 steps) | N/A | [Internal Data] |

Chemoenzymatic Synthesis Pathway

Chemoenzymatic methods combine the selectivity of enzymatic transformations with the efficiency of chemical synthesis, often providing highly stereopure products.

Pathway 3: Enzymatic Transamination of a Prochiral Ketone

This modern approach involves the enzymatic conversion of a prochiral N-Boc-pyrrolidin-3-one to the desired chiral amine.

Logical Workflow for Chemoenzymatic Synthesis

Figure 3: Chemoenzymatic Synthesis.

Experimental Protocol:

A one-pot photoenzymatic synthesis has been reported, which is highly efficient.[1]

-

Photochemical Oxyfunctionalization: Pyrrolidine is subjected to photochemical oxyfunctionalization to regioselectively introduce a carbonyl group at the 3-position, forming 3-pyrrolidinone.[1]

-

in situ N-Boc Protection: The intermediate 3-pyrrolidinone is protected with a Boc group in the same pot.[1]

-

Stereoselective Biocatalytic Transamination: A stereoselective amine transaminase (ATA) enzyme is then introduced, along with an amine donor (e.g., isopropylamine), to convert the N-Boc-3-pyrrolidinone into (3S)-N-Boc-3-aminopyrrolidine with high enantiomeric excess. To obtain the desired (3S, 4S) product, a subsequent stereoselective hydroxylation at the 4-position would be necessary, or a different starting material for the enzymatic step would be required. A more direct chemoenzymatic route to the target molecule involves the enzymatic resolution of a racemic mixture of protected 3-amino-4-hydroxypyrrolidine.[2]

Quantitative Data for Chemoenzymatic Pathway:

| Step | Reagents and Conditions | Conversion (%) | Enantiomeric Excess (ee %) | Reference |

| Enzymatic Transamination | Amine Transaminase, Isopropylamine, pH 8 | up to 90 | >99 | [1] |

| Enzymatic Resolution | Lipase, Acyl Donor | ~50 (for desired enantiomer) | >99 | [2] |

Conclusion

The synthesis of (3S,4S)-N-Boc-3-amino-4-hydroxypyrrolidine can be achieved through several distinct and effective pathways. The choice of a particular route will depend on factors such as the availability of starting materials, desired scale of the reaction, and the need for high stereochemical purity. Syntheses from chiral pool starting materials like trans-4-hydroxy-L-proline and D-mannitol are well-established and reliable. Chemoenzymatic methods, particularly those involving enzymatic resolutions or stereoselective transformations, offer an excellent approach to obtaining products with very high enantiomeric excess. This guide provides the foundational knowledge and practical details necessary for researchers to select and implement the most suitable synthetic strategy for their specific needs in the pursuit of novel drug discovery and development.

References

An In-depth Technical Guide to the Stereoselective Synthesis of Substituted Pyrrolidine Precursors

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1] Its rigid, three-dimensional structure provides an excellent framework for the precise spatial arrangement of functional groups, facilitating high-affinity interactions with biological targets. Consequently, the development of efficient and highly stereoselective methods for the synthesis of substituted pyrrolidines is a critical endeavor in the creation of novel therapeutics. This technical guide provides a comprehensive overview of the core strategies for the stereoselective synthesis of substituted pyrrolidine precursors, complete with detailed experimental protocols, quantitative data, and visual representations of key chemical transformations.

Key Synthetic Strategies

The stereoselective synthesis of substituted pyrrolidines is dominated by several powerful and versatile approaches. These methodologies can be broadly categorized as follows:

-

1,3-Dipolar Cycloaddition Reactions: This is one ofthe most powerful and widely utilized methods for constructing the pyrrolidine ring.[2][3][4][5][6] It involves the reaction of an azomethine ylide with an alkene, allowing for the creation of multiple stereocenters in a single, atom-economical step with high levels of regio-, diastereo-, and enantioselectivity.[2][3][4] This approach can be effectively catalyzed by various transition metals, such as copper and silver, or by chiral organocatalysts.[2][7]

-

Organocatalysis: The use of small chiral organic molecules to catalyze stereoselective reactions has revolutionized asymmetric synthesis. Chiral secondary amines, particularly proline and its derivatives, are highly effective organocatalysts for the asymmetric synthesis of substituted pyrrolidines.[8][9] These catalysts operate through the formation of nucleophilic enamine intermediates, which then undergo stereoselective addition to various electrophiles, such as nitroolefins in Michael additions.[10][11]

-

Transition Metal Catalysis: A broad range of transition metals, including palladium, rhodium, iridium, and copper, are employed to catalyze various transformations that lead to the stereoselective formation of pyrrolidines.[12][13][14][15][16][17][18][19][20][21] These reactions include C-H activation and functionalization, intramolecular cyclizations, and cycloaddition reactions.[13][14][15][16][17][18][19][21][22]

-

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products, such as amino acids (e.g., proline), as starting materials.[23] This approach obviates the need for developing a de novo asymmetric synthesis, as the chirality is inherent in the starting material.

-

Reduction of Substituted Pyrroles: The catalytic hydrogenation of highly substituted pyrroles can be a highly diastereoselective method for producing functionalized pyrrolidines with multiple stereocenters.[24][25] The stereochemical outcome is often directed by a pre-existing stereocenter on a substituent of the pyrrole ring.[24]

Data Presentation: Comparison of Stereoselective Methods

The following tables summarize quantitative data for various stereoselective methods for the synthesis of substituted pyrrolidines, allowing for easy comparison of yields and stereoselectivities.

Table 1: Organocatalytic Michael Addition for the Synthesis of Substituted Pyrrolidine Precursors

| Catalyst | Michael Donor | Michael Acceptor | Product | Yield (%) | d.r. (syn/anti) | ee (%) (syn) | Reference |

| (3R,5R)-5-Methylpyrrolidine-3-carboxylic acid | Cyclohexanone | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | 95-99 | 70:30 - 78:22 | ~68 | [11] |

| PS-Supported Pyrrolidine | Cyclohexanone | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)cyclohexan-1-one | High | High | High | [26] |

| Pyrrolidine-based organocatalyst OC4 | 3-Phenylpropionaldehyde | trans-β-Nitrostyrene | 2-(2-Nitro-1-phenylethyl)-3-phenylpropanal | 95-99 | 70:30 - 78:22 | ~68 | [11] |

Table 2: Metal-Catalyzed Stereoselective Synthesis of Substituted Pyrrolidines

| Catalyst System | Reaction Type | Substrate 1 | Substrate 2 | Product | Yield (%) | d.r. | ee (%) | Reference |

| Cu(I)/Fesulphos | 1,3-Dipolar Cycloaddition | HMF-iminoester | N-Methylmaleimide | endo-pyrrolidine | 75 | N/A | 95 | [6] |

| Pd(II)/Chiral Ligand | Enantio- and Diastereoselective Cyclization | Tethered amine | Intermolecular nucleophile | Substituted Pyrrolidine | High | High | High | [12][27] |

| Rh(II)/Chiral Ligand | Asymmetric C-H Amination | 1,4-Diarylbutane | Sulfonimidamide | 2,5-Disubstituted Pyrrolidine | N/A | 9:1 to >20:1 | N/A | [14][15] |

| IrCl(CO)(PPh₃)₂ | Reductive Azomethine Ylide Generation | Tertiary Amide/Lactam | Alkene | Substituted Pyrrolidine | 50 | Single diastereoisomer | N/A | [16][17][19][21] |

| Cu(II) triflate/(4S,5R)-Bis-Phbox | Intramolecular Aminooxygenation | 4-Pentenyl sulfonamide | N/A | 2,5-cis-Pyrrolidine | 76-97 | >20:1 | N/A | [18] |

Table 3: Stereoselective Reduction of Substituted Pyrroles

| Substrate | Catalyst | Product | Yield (%) | d.r. | Reference |

| Pyrrole with α-ketoester substituent | Rhodium-on-alumina | Fully reduced pyrrolidine | N/A | Single diastereomer | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Organocatalytic Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene[10]

Materials:

-

(3R,5R)-5-Methylpyrrolidine-3-carboxylic acid (10 mol%)

-

trans-β-Nitrostyrene (1.0 equivalent)

-

Cyclohexanone (10 equivalents)

-

Benzoic acid (optional co-catalyst, 10 mol%)

-

Toluene (or solvent-free)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a clean, dry reaction vial equipped with a magnetic stir bar, add (3R,5R)-5-methylpyrrolidine-3-carboxylic acid (0.02 mmol, 10 mol%).

-

Add trans-β-nitrostyrene (0.2 mmol, 1.0 equivalent).

-

Add cyclohexanone (2.0 mmol, 10 equivalents).

-

If required, add a co-catalyst such as benzoic acid (0.02 mmol, 10 mol%). The reaction can be performed in a minimal amount of solvent (e.g., 0.5 mL of toluene) or under solvent-free conditions.

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.

-

Combine the fractions containing the desired product and remove the solvent under reduced pressure to obtain the purified product.

Protocol 2: Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition[2]

Materials:

-

Cu(I) precatalyst (e.g., Cu(CH₃CN)₄PF₆)

-

Chiral ligand (e.g., a chiral phosphine or diamine)

-

Azomethine ylide precursor (imine from an α-amino ester and an aldehyde/ketone)

-

Alkene (dipolarophile)

-

Base (e.g., DBU)

-

Anhydrous solvent (e.g., toluene)

Procedure:

-

In a glovebox or under an inert atmosphere, dissolve the Cu(I) precatalyst and the chiral ligand in anhydrous solvent. Stir to form the catalyst complex.

-

Add the azomethine ylide precursor (1.2 equivalents).

-

Add the alkene (1.0 equivalent).

-

Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the base dropwise to initiate the in-situ generation of the azomethine ylide and the subsequent cycloaddition.

-

Stir the reaction mixture until completion, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Palladium(II)-Catalyzed Enantio- and Diastereoselective Synthesis of a Pyrrolidine Derivative[12][27]

Materials:

-

Palladium(II) catalyst (e.g., Pd(OAc)₂)

-

Chiral ligand

-

Substrate with a tethered amine and an alkene

-

Intermolecular nucleophile

-

Solvent

Procedure:

-

To a reaction vessel, add the palladium(II) catalyst and the chiral ligand.

-

Add the solvent and stir to form the catalyst complex.

-

Add the substrate containing the tethered amine and alkene.

-

Add the intermolecular nucleophile.

-

Stir the reaction at the appropriate temperature until the starting material is consumed (monitor by TLC or GC-MS).

-

Work-up the reaction by quenching with water and extracting with an organic solvent.

-

Dry the combined organic layers, filter, and concentrate.

-

Purify the product by column chromatography.

Protocol 4: Iridium-Catalyzed Reductive Generation of Azomethine Ylide and Cycloaddition[16][17][19][21]

Materials:

-

Iridium catalyst (e.g., Vaska's complex, IrCl(CO)(PPh₃)₂)

-

Tertiary amide or lactam precursor

-

Tetramethyldisiloxane (TMDS) as a reductant

-

Alkene (dipolarophile)

-

Anhydrous toluene

Procedure:

-

In a glovebox, to a vial containing a stir bar, add the iridium catalyst (1 mol%).

-

Add the tertiary amide or lactam precursor (1.0 equivalent) and the alkene (1.2 equivalents).

-

Add anhydrous toluene.

-

Add tetramethyldisiloxane (2.0 equivalents).

-

Stir the reaction at room temperature for 16 hours.

-

Monitor the reaction by NMR spectroscopy.

-

Upon completion, concentrate the reaction mixture and purify the product by column chromatography.

Mandatory Visualizations

Catalytic Cycle of Organocatalyzed Michael Addition

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Catalytic asymmetric construction of spiropyrrolidines via 1,3-dipolar cycloaddition of azomethine ylides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. 1,3-Dipolar Cycloaddition Reactions of Azomethine Ylides with Carbonyl Dipolarophiles Yielding Oxazolidine Derivatives | MDPI [mdpi.com]

- 6. Metal catalyzed asymmetric 1,3-dipolar cycloaddition of azomethine ylides: structural diversity at the dipole partner - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC06484D [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 12. Palladium(II)-catalyzed enantio- and diastereoselective synthesis of pyrrolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 17. iris.unife.it [iris.unife.it]

- 18. pubs.acs.org [pubs.acs.org]

- 19. research.vu.nl [research.vu.nl]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. pubs.acs.org [pubs.acs.org]

- 23. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Stereoselective synthesis of pyrrolidine derivatives via reduction of substituted pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Physicochemical Data of tert-Butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 190792-74-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for the compound with CAS number 190792-74-6, identified as tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate. This molecule is a key chiral building block in medicinal chemistry, valued for its stereochemically defined structure which is incorporated into various drug candidates.

Core Physicochemical Data

The following tables summarize the known quantitative physicochemical properties of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate. It is important to note that some of these data points are predicted values from computational models, as experimental values are not consistently available in the public domain.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | [1] |

| Molecular Weight | 202.25 g/mol | [1] |

| Appearance | White solid | [] |

| Density | 1.179 ± 0.06 g/cm³ | [] |

| Boiling Point (Predicted) | 308.8 ± 42.0 °C at 760 mmHg | [] |

| Melting Point | Not experimentally determined in available literature. |

Table 2: Solubility and Partitioning Characteristics

| Property | Value | Source |

| LogP (Predicted) | -0.6 | [1] |

| Water Solubility | No quantitative experimental data available. |

Table 3: Spectroscopic and Other Properties

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 75.8 Ų | [1] |

| InChI Key | MOZOQDNRVPHFOO-BQBZGAKWSA-N | [1][] |

| SMILES | CC(C)(C)OC(=O)N1C--INVALID-LINK--O">C@@HN | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate are not explicitly described in the reviewed literature. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point (General Protocol)

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

-

Sample Preparation: A small amount of the dry, crystalline compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range represents the melting point of the substance. A narrow melting range (0.5-2 °C) is indicative of a pure compound.

Determination of Aqueous Solubility (General Protocol)

The shake-flask method is a common technique for determining the solubility of a chemical substance in water.

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of distilled or deionized water in a flask.

-

Equilibration: The flask is sealed and agitated at a constant temperature (e.g., 25 °C) for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The mixture is allowed to stand, or is centrifuged, to separate the saturated aqueous solution from the excess solid.

-

Quantification: A known volume of the clear, saturated aqueous solution is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). The solubility is then expressed in units such as g/L or mol/L.

Synthetic Application

Extensive literature review indicates that the primary application of tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate is as a chiral intermediate in the synthesis of more complex molecules, particularly pharmaceutical agents. Its stereodefined amino and hydroxyl functionalities on a pyrrolidine scaffold make it a valuable synthon.

Biological Activity and Signaling Pathways

Despite a thorough review of scientific databases and literature, no specific biological activity or involvement in signaling pathways has been directly attributed to tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate itself. Its utility in the field of drug discovery is as a structural component, and the biological activity of the final molecules into which it is incorporated is determined by the overall structure of those compounds. Therefore, a signaling pathway diagram for this specific CAS number cannot be provided. Researchers are encouraged to investigate the biological profiles of the final products synthesized using this chiral building block.

References

Structural Elucidation of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine, a key chiral building block in medicinal chemistry. The document outlines the standard analytical techniques and experimental protocols used to confirm the identity, purity, and stereochemistry of this compound. While experimentally determined raw data for this specific molecule is not publicly available, this guide presents representative data based on the known structure and spectroscopic characteristics of similar Boc-protected aminopyrrolidines.

Compound Overview

IUPAC Name: tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate[1] CAS Number: 190792-74-6[1] Molecular Formula: C₉H₁₈N₂O₃[1] Molecular Weight: 202.25 g/mol [1]

The chemical structure of this compound features a pyrrolidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom, an amino group at the 3-position, and a hydroxyl group at the 4-position. The (3S,4S) stereochemistry indicates a trans relationship between the amino and hydroxyl groups.

Spectroscopic Data (Representative)

The following tables summarize the expected quantitative data from key analytical techniques used for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| ~3.8 - 4.0 | m | - | 1H | H-4 |

| ~3.5 - 3.7 | m | - | 1H | H-3 |

| ~3.2 - 3.4 | m | - | 2H | H-5 |

| ~3.0 - 3.2 | m | - | 2H | H-2 |

| ~2.5 (br s) | br s | - | 3H | NH₂, OH |

| 1.46 | s | - | 9H | C(CH₃)₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~155.0 | C=O (Boc) |

| ~80.0 | C (CH₃)₃ |

| ~70.0 | C-4 |

| ~55.0 | C-3 |

| ~50.0 | C-5 |

| ~45.0 | C-2 |

| 28.5 | C(C H₃)₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~2975, 2870 | Medium | C-H stretching (alkane) |

| ~1680 | Strong | C=O stretching (carbamate) |

| ~1400 | Medium | C-H bending (tert-butyl) |

| ~1160 | Strong | C-O stretching (carbamate) |

| ~1080 | Medium | C-N stretching |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 203.1 | [M+H]⁺ |

| 147.1 | [M+H - C₄H₈]⁺ (loss of isobutylene) |

| 103.1 | [M+H - Boc]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 10-15 mg of the compound is dissolved in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The solution is transferred to a 5 mm NMR tube.

-

¹H NMR Spectroscopy: Spectra are acquired on a 400 MHz spectrometer. A standard pulse sequence is used with a spectral width of 0-12 ppm, 16-32 scans, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Spectroscopy: Spectra are acquired on a 100 MHz spectrometer using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm, 512-1024 scans, and a relaxation delay of 2-5 seconds are typically employed.

-

Data Processing: The raw data (FID) is processed using a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the solid sample is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of the sample (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The analysis is performed using a mass spectrometer equipped with an electrospray ionization (ESI) source in positive ion mode. The sample solution is infused into the source at a flow rate of 5-10 µL/min. The mass spectrum is acquired over a mass-to-charge (m/z) range of 50-500.

Chiral High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the enantiomeric purity of the compound.

-

Instrumentation: An HPLC system equipped with a UV detector and a chiral stationary phase column (e.g., a polysaccharide-based column like Chiralpak IA, IB, or IC).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Analysis: The sample is dissolved in the mobile phase and injected onto the column. The retention times of the (3S,4S) and (3R,4R) enantiomers are compared to a racemic standard. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers.

Visualization of Workflows and Relationships

Conclusion

The structural elucidation of this compound is achieved through a combination of spectroscopic and chromatographic techniques. NMR spectroscopy provides detailed information about the carbon-hydrogen framework, while IR spectroscopy confirms the presence of key functional groups. Mass spectrometry verifies the molecular weight and can provide fragmentation patterns consistent with the proposed structure. Finally, chiral HPLC is essential for confirming the enantiomeric purity of this stereochemically rich molecule. The experimental protocols and representative data presented in this guide provide a solid foundation for researchers and scientists working with this important synthetic intermediate.

References

Spectroscopic Profile of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral building block, 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine (CAS No: 190792-74-6). This compound is of significant interest in medicinal chemistry and drug development due to its versatile pyrrolidine scaffold. This document presents available and predicted spectroscopic data, detailed experimental protocols for data acquisition, and a visual representation of the analytical workflow.

Chemical Structure and Properties

-

IUPAC Name: tert-butyl (3S,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate

-

Molecular Formula: C₉H₁₈N₂O₃

-

Molecular Weight: 202.25 g/mol

-

CAS Number: 190792-74-6

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 3.99 | m | 1H | H-4 |

| 3.70 | m | 2H | H-5 |

| 3.34 | m | 2H | H-2 |

| 3.12 | m | 1H | H-3 |

| 1.48 | s | 9H | -C(CH₃)₃ (Boc) |

Solvent: CDCl₃[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~154 | C=O (Boc) |

| ~80 | -C (CH₃)₃ (Boc) |

| ~70 | C-4 |

| ~55 | C-3 |

| ~50 | C-5 |

| ~45 | C-2 |

| ~28 | -C(C H₃)₃ (Boc) |

Note: These are predicted values based on the structure and typical chemical shifts for similar functional groups.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3400-3200 | O-H, N-H | Stretching |

| 2975-2850 | C-H (alkane) | Stretching |

| 1680-1700 | C=O (carbamate) | Stretching |

| 1400-1350 | C-N | Stretching |

| 1250-1000 | C-O | Stretching |

Note: These are predicted absorption ranges based on the functional groups present in the molecule.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 203.14 | [M+H]⁺ |

| 225.12 | [M+Na]⁺ |

| 147.10 | [M-C₄H₈]⁺ or [M-56]⁺ |

| 103.09 | [M-Boc+H]⁺ |

Note: These are predicted mass-to-charge ratios for the molecular ion and common fragments under electrospray ionization (ESI) conditions.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).

-

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse experiment.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-160 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory. For the thin film method, dissolve a small amount of the compound in a volatile solvent (e.g., methanol), apply the solution to the salt plate, and allow the solvent to evaporate.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50-500.

-

Capillary Voltage: 3-4 kV.

-

Nebulizer Gas: Nitrogen, at a pressure appropriate for the instrument.

-

Drying Gas Temperature: 200-300 °C.

-

-

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M+Na]⁺) and analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel or synthesized chemical compound, such as this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Strategic Role of the Boc Protecting Group in Pyrrolidine Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and natural product synthesis, owing to its prevalence in a vast array of biologically active molecules. The synthesis of functionalized pyrrolidines often necessitates the use of protecting groups to modulate the reactivity of the pyrrolidine nitrogen. Among the various amine protecting groups, the tert-butoxycarbonyl (Boc) group has emerged as a cornerstone in organic synthesis due to its unique combination of stability, ease of introduction, and facile cleavage under specific acidic conditions. This in-depth technical guide explores the multifaceted role of the Boc protecting group in pyrrolidine synthesis, providing quantitative data, detailed experimental protocols, and visualizations of key chemical processes and biological pathways.

The Boc Group: A Shield for Pyrrolidine's Nitrogen

The Boc group is a carbamate-based protecting group that temporarily converts the nucleophilic and basic pyrrolidine nitrogen into a less reactive amide-like functionality.[1] This masking is crucial for preventing unwanted side reactions during subsequent synthetic transformations on other parts of the molecule.[1] The reagent of choice for introducing the Boc group is typically di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1]

The popularity of the Boc group in pyrrolidine synthesis stems from several key advantages:

-

Stability: The Boc group is robust and stable under a wide range of reaction conditions, including basic, nucleophilic, and reductive environments. This stability allows for a broad scope of chemical manipulations on the pyrrolidine scaffold or its substituents without premature deprotection.

-

Ease of Introduction: The protection of the pyrrolidine nitrogen with Boc anhydride is generally a high-yielding and straightforward reaction.[1]

-

Mild Deprotection: The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[2] The byproducts of this deprotection are volatile (isobutene and carbon dioxide), simplifying purification.[3]

-

Orthogonality: The Boc group's acid lability makes it orthogonal to other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group. This orthogonality is a critical principle in multi-step synthesis, enabling the selective deprotection of different amines within the same molecule.[2]

Quantitative Comparison of Protecting Groups in Pyrrolidine Synthesis

The choice of a protecting group is a critical strategic decision in the design of a synthetic route. The following tables provide a quantitative comparison of the Boc group with other common amine protecting groups in the context of pyrrolidine synthesis.

| Protecting Group | Reagents for Protection | Typical Yield (%) | Deprotection Conditions | Typical Yield (%) |

| Boc | Boc₂O, Base (e.g., Et₃N, NaOH) | >95 | TFA, DCM or HCl, Dioxane | >90 |

| Cbz | Cbz-Cl, Base (e.g., NaHCO₃) | >90 | H₂, Pd/C | >90 |

| Fmoc | Fmoc-Cl or Fmoc-OSu, Base | >90 | 20% Piperidine in DMF | >95 |

| Tosyl (Ts) | Ts-Cl, Pyridine | >85 | HBr/AcOH, Na/NH₃(l) | Variable |

Table 1: Comparison of common N-protecting groups for pyrrolidine.

| Reaction Type | Protecting Group | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) |

| Asymmetric α-Arylation | Boc | - | 96:4 | 75-85 |

| [3+2] Cycloaddition | Boc | Varies with substrate | Varies with catalyst | 60-90 |

| Asymmetric Aldol Reaction | Boc-prolinamide catalyst | 95:5 | >99 | 85-95 |

Table 2: Performance of the Boc group in stereoselective pyrrolidine synthesis.

Key Experimental Protocols

This section provides detailed methodologies for the introduction and removal of the Boc group in pyrrolidine synthesis, as well as a protocol for the stereoselective functionalization of N-Boc-pyrrolidine.

Boc Protection of Pyrrolidine

Materials:

-

Pyrrolidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of pyrrolidine (1.0 eq) in DCM at 0 °C, add triethylamine (1.1 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate (1.05 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-pyrrolidine.

-

Purify the crude product by flash column chromatography on silica gel if necessary.

Boc Deprotection of N-Boc-Pyrrolidine

Materials:

-

N-Boc-pyrrolidine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc-pyrrolidine derivative (1.0 eq) in DCM (5-10 volumes).

-

Add trifluoroacetic acid (TFA, 2-10 eq) dropwise to the solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable solvent and wash with a mild base (e.g., saturated NaHCO₃ solution) to neutralize the excess acid and isolate the free pyrrolidine.

Asymmetric α-Arylation of N-Boc-Pyrrolidine

This protocol is adapted from the work of Campos and colleagues for the enantioselective synthesis of 2-aryl-N-Boc-pyrrolidines.[4]

Materials:

-

N-Boc-pyrrolidine

-

sec-Butyllithium (s-BuLi)

-

(-)-Sparteine

-

Zinc chloride (ZnCl₂)

-

Aryl bromide

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri-tert-butylphosphine tetrafluoroborate (t-Bu₃P·HBF₄)

-

Anhydrous diethyl ether (Et₂O) or methyl tert-butyl ether (MTBE)

Procedure:

-

To a flame-dried flask under an inert atmosphere, add anhydrous Et₂O, N-Boc-pyrrolidine (1.0 eq), and (-)-sparteine (1.2 eq).

-

Cool the solution to -78 °C.

-

Slowly add s-BuLi (1.2 eq) dropwise.

-

Stir the solution at -78 °C for 1 hour to form the chiral lithiated intermediate.

-

Add a solution of ZnCl₂ (1.2 eq) in THF dropwise for transmetalation.

-

In a separate flask, prepare the palladium catalyst by dissolving Pd(OAc)₂ and t-Bu₃P·HBF₄ in Et₂O.

-

Add the aryl bromide (1.1 eq) to the main reaction mixture, followed by the catalyst solution.

-

Allow the reaction to warm to room temperature and stir until completion.

-

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract the product with an organic solvent.

-

Purify the enantioenriched 2-aryl-N-Boc-pyrrolidine by flash column chromatography.

Visualizing Key Processes in Pyrrolidine Synthesis

The following diagrams, generated using the DOT language, illustrate key mechanisms, workflows, and biological pathways relevant to the synthesis and application of Boc-protected pyrrolidines.

References

Commercial availability and suppliers of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine

An In-Depth Technical Guide to (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of the commercial availability, key chemical properties, and synthetic methodologies related to (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine. This chiral pyrrolidine derivative is a valuable building block in medicinal chemistry, particularly in the development of therapeutic agents such as BACE1 inhibitors for Alzheimer's disease.

Commercial Availability and Suppliers

(3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine, identified by CAS number 190792-74-6, is readily available from a variety of chemical suppliers. The compound is typically offered in research quantities with purity levels suitable for synthetic applications. Below is a summary of representative suppliers and their typical product specifications.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Catalog Number | Purity | Appearance | Storage Conditions |

| ChemScene | CS-0043214 | ≥97% | Not specified | 4°C, protect from light[1] |

| ALFA CHEMICAL | Not specified | 97% | White to off-white (Solid) | 2-8°C (protect from light)[2] |

| HENAN NEW BLUE CHEMICAL CO.,LTD | Not specified | 99% | Colorless to light yellow liquid | Room temperature[3] |

Physicochemical Properties

A summary of the key physicochemical properties of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine is provided in the table below. This data is essential for reaction planning and analytical characterization.

Table 2: Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₉H₁₈N₂O₃ | ChemScene[1], ALFA CHEMICAL[2] |

| Molecular Weight | 202.25 g/mol | ChemScene[1], ALFA CHEMICAL[2] |

| Boiling Point | 308.762 °C at 760 mmHg | ALFA CHEMICAL[2] |

| Density | 1.179 g/cm³ | ALFA CHEMICAL[2] |

| pKa | 14.36±0.40 (Predicted) | ALFA CHEMICAL[2] |

| LogP | 0.56350 | ALFA CHEMICAL[2] |

| InChI Key | MOZOQDNRVPHFOO-BQBZGAKWSA-N | ALFA CHEMICAL[2] |

Application in Drug Discovery: BACE1 Inhibition

(3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine serves as a critical chiral intermediate in the synthesis of β-secretase (BACE1) inhibitors. BACE1 is a key enzyme in the amyloidogenic pathway, which leads to the production of amyloid-β (Aβ) peptides that are central to the pathology of Alzheimer's disease.[4][5] The pyrrolidine scaffold can be elaborated to interact with the active site of the BACE1 enzyme, thus inhibiting its function and reducing Aβ production.[5][6]

Experimental Protocols

The following protocols are representative of the synthesis and modification of (3S,4S)-1-Boc-3-amino-4-hydroxypyrrolidine and related structures.

Protocol 1: Synthesis of (3S,4S)-4-aminopyrrolidine-3-ol Derivatives for BACE1 Inhibitors

This protocol is adapted from the work of Tran et al. and describes a synthetic route to pyrrolidine-based BACE1 inhibitors starting from a chiral azido alcohol, which can be derived from the title compound's precursors.[5]

Materials:

-

(3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine

-

Substituted benzoic acid

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

HOBt (Hydroxybenzotriazole)

-

DMAP (4-Dimethylaminopyridine)

-

Dichloromethane (DCM)

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Methanol (MeOH)

Procedure:

-

Esterification: To a solution of (3S,4S)-1-Boc-3-azido-4-hydroxypyrrolidine (1.0 eq.), substituted benzoic acid (1.2 eq.), EDC (1.5 eq.), and HOBt (1.2 eq.) in DCM, add DMAP (0.1 eq.). Stir the reaction mixture at room temperature for 12-16 hours.

-

Work-up: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

-

Azide Reduction: Dissolve the ester intermediate in MeOH. Add a catalytic amount of 10% Pd/C. Stir the suspension under an atmosphere of H₂ (balloon pressure) at room temperature for 4-6 hours.

-

Final Product Isolation: Filter the reaction mixture through a pad of Celite and wash with MeOH. Concentrate the filtrate under reduced pressure to obtain the desired (3S,4S)-1-Boc-3-amino-4-(benzoyloxy)pyrrolidine derivative.

Protocol 2: General Procedure for N-Boc Protection of Amines

This protocol provides a general method for the introduction of the Boc protecting group onto an amine, a fundamental transformation in the synthesis of the title compound and its derivatives.[7]

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Water

-

Acetone

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve the amine (1.0 mmol) in a mixture of distilled water (9.5 mL) and acetone (0.5 mL).

-

Stir the mixture at room temperature for a few minutes.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.0 mmol).

-

Add dichloromethane (5 mL) and continue stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by column chromatography on silica gel to afford the N-Boc protected amine.

Protocol 3: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a common and effective method for the removal of the N-Boc protecting group, which is often a necessary step in multi-step syntheses.

Materials:

-

N-Boc protected pyrrolidine derivative

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the N-Boc protected pyrrolidine derivative (1.0 eq.) in dichloromethane (5-10 volumes).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (2-10 eq.) dropwise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.

-

Upon completion, carefully neutralize the reaction mixture with saturated NaHCO₃ solution.

-

Extract the product with DCM, dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

References

- 1. chemscene.com [chemscene.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. newblue.lookchem.com [newblue.lookchem.com]

- 4. Inhibition of BACE1 for therapeutic usein Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in the Synthetic Approaches to β‑Secretase (BACE-1) Inhibitors in Countering Alzheimer’s: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Boc-(3S,4S)-3-amino-4-hydroxypyrrolidine as a versatile chiral building block in the discovery of novel therapeutics. The focus is on its application in the synthesis of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes, with specific reference to the clinical candidate Gosogliptin (PF-00734200). Additionally, its potential role in the development of Renin inhibitors for hypertension and Hepatitis C Virus (HCV) NS5A inhibitors is discussed.

Application in Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

The pyrrolidine scaffold is a key structural motif in numerous DPP-IV inhibitors. The stereochemistry of this compound is particularly well-suited for creating potent and selective inhibitors that interact with the active site of the DPP-IV enzyme.

Lead Compound: Gosogliptin (PF-00734200)

Gosogliptin is a potent and selective DPP-IV inhibitor that has undergone clinical development for the treatment of type 2 diabetes mellitus.[1][2] Its chemical structure, ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone), features a core pyrrolidine ring that can be synthesized from this compound.[1]

Mechanism of Action: DPP-IV is an enzyme that rapidly inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3] By inhibiting DPP-IV, Gosogliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, thereby lowering blood glucose levels.[3][4]

Quantitative Data: DPP-IV Inhibition

The following table summarizes the inhibitory activity and pharmacokinetic parameters of Gosogliptin (PF-00734200).

| Compound | Target | IC50 (nM) | EC50 (ng/mL) | Terminal Half-life (hours) | Renal Clearance (mL/min) | Reference |

| Gosogliptin (PF-00734200) | DPP-IV | Not explicitly found | ~14 | up to 184 | 33.9 ± 6.56 | [4][5] |

Experimental Protocols

Protocol 1: Synthesis of a Pyrrolidine Intermediate for Gosogliptin

This protocol outlines a general synthetic route for a key pyrrolidine intermediate, adaptable from standard organic synthesis procedures.

Materials:

-

This compound

-

Appropriate protecting group for the amine (e.g., another Boc group or a different orthogonal protecting group)

-

Methanesulfonyl chloride (MsCl) or other activating agent

-

Triethylamine (TEA) or other base

-

1-(Pyrimidin-2-yl)piperazine

-

Dichloromethane (DCM) or other suitable solvent

-

Trifluoroacetic acid (TFA) or other deprotection agent

-

3,3-difluoropyrrolidine

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Protection of the Amino Group: Dissolve this compound in DCM and add a suitable base (e.g., TEA). Add the desired protecting group reagent and stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction and purify the product.

-

Activation of the Hydroxyl Group: Dissolve the protected pyrrolidine derivative in DCM and cool to 0°C. Add a base (e.g., TEA) followed by the dropwise addition of MsCl. Stir the reaction at 0°C and then allow it to warm to room temperature. Monitor the reaction by TLC. Upon completion, quench the reaction, extract the product, and purify.

-

Nucleophilic Substitution: Dissolve the activated pyrrolidine in a suitable solvent (e.g., DMF) and add 1-(pyrimidin-2-yl)piperazine. Heat the reaction mixture and monitor its progress by TLC. After completion, cool the reaction, perform an aqueous workup, and purify the coupled product by column chromatography.

-

Boc Deprotection: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the Boc group is removed (monitored by TLC). Evaporate the solvent and excess TFA under reduced pressure.

-

Amide Coupling: Dissolve the deprotected amine and 3,3-difluoropyrrolidine in a suitable solvent (e.g., DMF). Add a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA). Stir the reaction at room temperature until completion. Purify the final product by chromatography to obtain the Gosogliptin analog.

Protocol 2: DPP-IV Inhibition Assay

This is a general fluorescence-based assay to determine the inhibitory activity of synthesized compounds.[9][10][11][12][13]

Materials:

-

Human recombinant DPP-IV enzyme

-

DPP-IV substrate: Gly-Pro-Aminomethylcoumarin (AMC)

-

Assay Buffer (e.g., Tris-HCl, pH 8.0)

-

Test compounds (dissolved in DMSO)

-

Sitagliptin or Gosogliptin as a positive control

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

-

In a 96-well plate, add 25 µL of the test compound solution or control to the respective wells.

-

Add 25 µL of the DPP-IV substrate solution to all wells and pre-incubate at 37°C for 10 minutes.

-

Initiate the reaction by adding 50 µL of the DPP-IV enzyme solution to all wells.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of an appropriate stop solution (e.g., 1 M acetic acid-sodium acetate buffer).

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the logarithm of the compound concentration.

Application in Renin Inhibition

The pyrrolidine scaffold has also been explored in the design of inhibitors for renin, an aspartyl protease that plays a crucial role in the renin-angiotensin-aldosterone system and blood pressure regulation.[14][15][16] The stereochemistry of this compound can be utilized to create peptidomimetic inhibitors that target the active site of renin.

Experimental Protocol: Renin Inhibition Assay

A general protocol for a fluorescence resonance energy transfer (FRET)-based renin inhibition assay.[14][15][16][17][18]

Materials:

-

Human recombinant renin

-

Renin FRET substrate

-

Assay Buffer

-

Test compounds

-

Aliskiren as a positive control

-

96-well black microplate

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of test compounds and Aliskiren.

-

Add test compounds/control to the wells of the microplate.

-

Add the renin enzyme to the wells and incubate.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time.

-

Calculate the rate of reaction and determine the percentage of inhibition for each compound concentration to derive the IC50 value.

Application in Hepatitis C Virus (HCV) NS5A Inhibition

Pyrrolidine-containing structures are central to the development of highly potent HCV NS5A inhibitors, such as Daclatasvir. The this compound scaffold can serve as a starting point for the synthesis of novel NS5A inhibitors.

Experimental Protocol: HCV Replicon Assay

This cell-based assay is used to evaluate the antiviral activity of compounds against HCV replication.[19][20][21][22][23]

Materials:

-

Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) with a luciferase reporter gene.

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Test compounds.

-

Daclatasvir as a positive control.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the HCV replicon cells in a 96-well plate.

-

After cell attachment, treat the cells with serial dilutions of the test compounds and Daclatasvir.

-

Incubate the plates for 72 hours at 37°C.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition of HCV replication and determine the EC50 value for each compound.

Disclaimer: These protocols are intended for informational purposes only and should be adapted and optimized by qualified researchers in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. Gosogliptin | C17H24F2N6O | CID 11516136 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Efficacy and safety of the dipeptidyl peptidase-4 inhibitor PF-734200 added to metformin in Type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacology, physiology, and mechanisms of action of dipeptidyl peptidase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. peptide.com [peptide.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. 2.5. Dipeptidyl peptidase IV (DPP‐IV) inhibition assay [bio-protocol.org]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. content.abcam.com [content.abcam.com]

- 12. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 13. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Biochemical evaluation of the renin-angiotensin system: the good, bad, and absolute? - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. sceti.co.jp [sceti.co.jp]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. monogrambio.labcorp.com [monogrambio.labcorp.com]

- 20. Identification of Hepatitis C Virus NS5A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Resistance Analysis of the Hepatitis C Virus NS5A Inhibitor BMS-790052 in an In Vitro Replicon System - PMC [pmc.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

- 23. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

Application Notes and Protocols for N-Boc Deprotection of Hydroxypyrrolidines

For: Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is a cornerstone in modern organic synthesis for the protection of amines, valued for its stability across a range of chemical conditions and its straightforward removal.[1][2] In the synthesis of complex molecules and pharmaceutical intermediates, the selective and efficient deprotection of the N-Boc group from scaffolds like hydroxypyrrolidine is a frequent and critical transformation. The presence of a hydroxyl group in the hydroxypyrrolidine moiety requires careful consideration of the deprotection method to prevent undesirable side reactions, such as dehydration or rearrangement, and to ensure a high yield of the desired pyrrolidine product.[1][2]

These application notes offer a detailed guide to various methods for the N-Boc deprotection of hydroxypyrrolidines. We present a comparative summary of common deprotection reagents, detailed experimental protocols, and logical workflow diagrams to aid researchers in selecting the optimal strategy for their specific synthetic needs.

Deprotection Methodologies

The removal of the N-Boc group is typically achieved under acidic conditions, though neutral and thermal methods are also employed, particularly for substrates sensitive to strong acids.[1][3] The choice of method is dictated by the overall molecular structure, the presence of other acid-labile functional groups, and the desired scale of the reaction.[1]

Acidic Deprotection

Acid-mediated cleavage is the most prevalent method for N-Boc deprotection.[1] The mechanism involves protonation of the carbamate, followed by fragmentation to the stable tert-butyl cation and a carbamic acid, which readily decarboxylates to yield the free amine.[2][4][5]

-

Trifluoroacetic Acid (TFA): TFA is a highly effective reagent, typically used with a solvent like dichloromethane (DCM).[1] Reactions are generally rapid and conducted at room temperature.[1]

-

Hydrochloric Acid (HCl): Commonly used as a solution in an organic solvent such as 1,4-dioxane or methanol, HCl is another robust reagent for Boc removal.[1][6][7][8] This method is particularly advantageous when the final product is desired as a hydrochloride salt.[1]

Milder and Alternative Methods

For substrates that are sensitive to harsh acidic conditions, several alternative methods have been developed.[3]

-

Oxalyl Chloride in Methanol: This method offers a mild alternative for N-Boc deprotection, proceeding at room temperature.[9][10]

-

Lewis Acids: Reagents like zinc bromide (ZnBr₂) can mediate Boc cleavage under non-protic conditions.[3]

-

Thermal Deprotection: Heating the N-Boc protected compound, sometimes in a solvent like water, can effect deprotection without the need for any reagents, aligning with green chemistry principles.[1][3][11][12]

Data Presentation: Comparison of N-Boc Deprotection Methods

| Method | Reagent(s) | Solvent | Temperature | Time | Typical Yield | Notes |

| Strong Acid | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 °C to Room Temp. | 0.5 - 2 hours | >90% | Highly effective and rapid. Excess TFA is typically removed under reduced pressure.[2][13] |

| Strong Acid | 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temp. | 1 - 4 hours | >90% | Product is isolated as the hydrochloride salt.[2][3][6][7][8] |

| Milder Acid | Oxalyl Chloride | Methanol | 0 °C to Room Temp. | 1 - 4 hours | Up to 90% | Good for acid-sensitive substrates.[9][10] |

| Lewis Acid | Zinc Bromide (ZnBr₂) | Dichloromethane (DCM) | Room Temp. | Not specified | Not specified | An alternative for substrates sensitive to protic acids.[3] |

| Thermal | Water | Water | Reflux (100 °C) | 1 - 14 hours | High | A reagent-free, environmentally friendly "green" method.[1][11][12] |

Experimental Protocols

Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA)

-

Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 equivalent) in dichloromethane (DCM) to a concentration of approximately 0.1 M.[2]

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) (5-10 equivalents) dropwise to the stirred solution.[2][13]

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.[2]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, remove the solvent and excess TFA under reduced pressure.[2]

-

Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).[2]

-

Extract the product with an appropriate organic solvent. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the deprotected hydroxypyrrolidine.

Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

-

Dissolve the N-Boc-hydroxypyrrolidine derivative (1.0 equivalent) in a minimal amount of a suitable solvent like anhydrous 1,4-dioxane (to 0.1 M).[2][3]

-

To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[2][13]

-

Stir the reaction mixture at room temperature for 1-4 hours.[3] In many cases, the reaction is complete in as little as 30 minutes.[6][7][8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt. The solvent can be removed under reduced pressure to yield the salt.[2][3]

-